

Toxicological Profile of Ammonium Saccharin: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ammonium saccharin

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Executive Summary

Ammonium saccharin, a non-nutritive artificial sweetener, has been subject to extensive toxicological evaluation over several decades. While historically scrutinized for its potential carcinogenicity, the current scientific consensus, supported by major regulatory bodies worldwide, affirms its safety for human consumption within the established Acceptable Daily Intake (ADI). This technical guide provides a comprehensive overview of the toxicological profile of **ammonium saccharin**, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its biological effects. The information presented is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and food safety assessment.

Introduction

Ammonium saccharin (CAS No. 6381-61-9) is the ammonium salt of saccharin. Like other saccharin salts, it is used in a variety of foods, beverages, and pharmaceutical products to provide sweetness without adding caloric content. The safety of saccharin and its salts has been a topic of scientific debate, largely stemming from studies in the 1970s that indicated an increased incidence of bladder tumors in male rats fed high doses of sodium saccharin.^{[1][2][3]} However, subsequent research has elucidated the species-specific mechanism of this effect, which is not considered relevant to humans.^{[1][2]} This guide synthesizes the available

toxicological data on **ammonium saccharin** and its related salts to provide a current and comprehensive safety profile.

Physicochemical Properties

Property	Value
Chemical Name	1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide, ammonium salt
Synonyms	Ammonium o-benzosulfimide, Saccharin ammonium salt
Molecular Formula	C ₇ H ₈ N ₂ O ₃ S
Molecular Weight	200.22 g/mol
Appearance	White crystals or crystalline powder
Solubility	Soluble in water

Toxicological Data

The toxicological database for saccharin is extensive, with most studies conducted on sodium saccharin. The toxicological profile of **ammonium saccharin** is considered to be comparable to that of other saccharin salts, as the saccharin moiety is the active component.

Acute, Subchronic, and Chronic Toxicity

Quantitative data from toxicity studies on saccharin and its salts are summarized in the following tables. It is important to note that specific data for **ammonium saccharin** are limited, and therefore, data from sodium saccharin studies are included as a reference.

Table 1: Acute Oral Toxicity of Saccharin Salts

Salt	Species	LD ₅₀ (mg/kg bw)	Reference
Sodium Saccharin	Rat (Wistar)	14,200	[4]
Sodium Saccharin	Rat (random-bred)	17,000	[4]
Sodium Saccharin	Mouse	17,500	[4]

Table 2: Subchronic and Chronic Oral Toxicity of Saccharin Salts (No-Observed-Adverse-Effect Level - NOAEL)

Salt	Species	Duration	NOAEL (mg/kg bw/day)	Key Findings	Reference
Sodium Saccharin	Rat	90 days	1,875	No significant toxicological effects	[5]
Ammonium Sulfate	Rat (F344)	13 weeks	886 (males), 1975 (females)	Diarrhea at the highest dose in males	[5]
Sodium Saccharin	Rat	2-generation	500	Basis for the previous ADI	[6]

Carcinogenicity

The historical concern regarding the carcinogenicity of saccharin was based on two-generation studies in rats that showed an increased incidence of bladder tumors in males at high doses of sodium saccharin.[1][3] However, the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have since concluded that this effect is not relevant to humans.[1][2] In 2000, the NTP removed saccharin from its list of substances "reasonably anticipated to be a human carcinogen." [1][7]

The mechanism of bladder tumor formation in male rats is specific to that species and involves the formation of a precipitate in the urine at high concentrations of sodium saccharin, leading to chronic irritation, urothelial cell damage, and regenerative hyperplasia.[8][9] This effect is not

seen in other species, including mice, hamsters, and monkeys, nor is it considered plausible in humans due to differences in urinary physiology and composition.[\[1\]](#)

Genotoxicity

Saccharin and its salts have been extensively tested for genotoxicity in a variety of in vitro and in vivo assays. The overall weight of evidence indicates that saccharin is not genotoxic.

Table 3: Genotoxicity of Saccharin and its Salts

Assay	Test System	Result	Reference
Ames Test	Salmonella typhimurium	Negative	[10]
In vivo Comet Assay	Mouse bone marrow cells	Evidence of DNA strand breaks at high doses	[10]
In vitro Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	Weakly positive at high concentrations	[10]

While some in vitro studies have shown clastogenic effects at high concentrations, these are generally not observed in vivo.[\[10\]](#) The recent 2024 re-evaluation by the European Food Safety Authority (EFSA) concluded that saccharin does not cause DNA damage.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of saccharin have primarily been conducted with sodium saccharin. Overall, these studies have not shown adverse reproductive or developmental effects at doses relevant to human consumption.

A two-generation reproductive toxicity study in rats is the standard for assessing such effects.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) A study on sodium saccharin in Swiss CD-1 mice showed reduced fertility only at a high concentration that also caused dehydration and increased mortality.[\[18\]](#) At lower doses, no adverse effects on reproduction were observed.[\[18\]](#) While some studies on quaternary ammonium compounds have raised concerns about reproductive toxicity, these are

structurally different from **ammonium saccharin** and the findings are not directly applicable.
[\[19\]](#)[\[20\]](#)[\[21\]](#)

Acceptable Daily Intake (ADI)

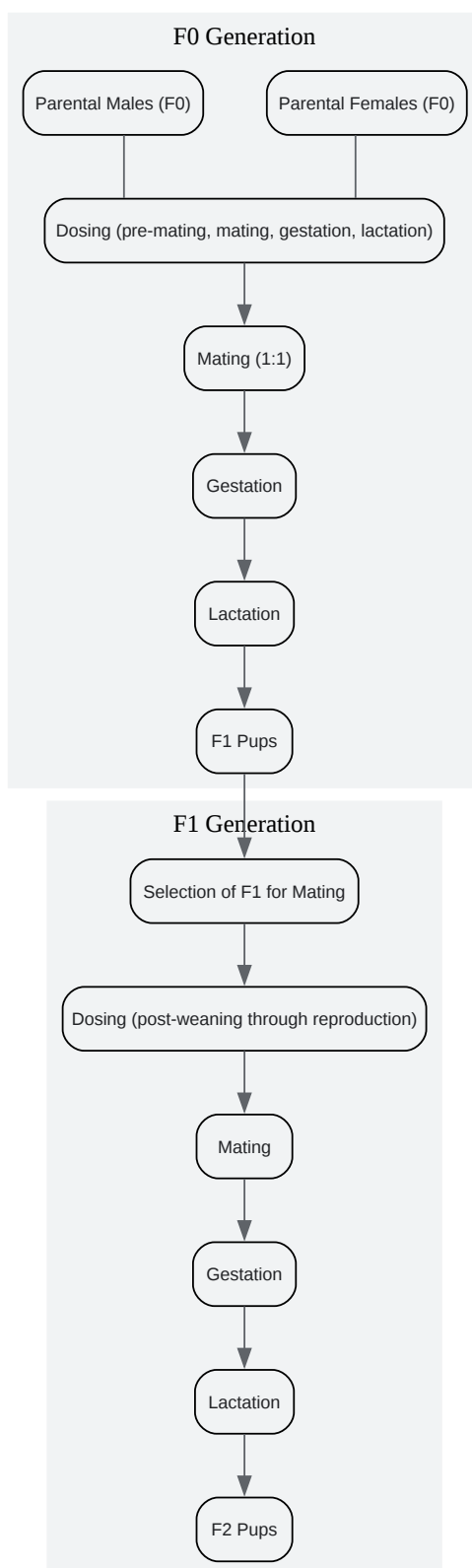
Regulatory bodies worldwide have established an Acceptable Daily Intake (ADI) for saccharin and its salts. The ADI is an estimate of the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health.

In 2024, the European Food Safety Authority (EFSA) increased the ADI for saccharin and its salts from 5 mg/kg body weight/day to 9 mg/kg body weight/day.[\[11\]](#)[\[12\]](#)[\[13\]](#) This revision was based on a comprehensive review of the available toxicological data and the conclusion that the bladder tumors observed in male rats are not relevant to humans.[\[11\]](#)[\[12\]](#)[\[13\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also established a group ADI of 0-5 mg/kg body weight for saccharin and its calcium, potassium, and sodium salts.[\[6\]](#)

Experimental Protocols

Two-Generation Reproductive Toxicity Study (OECD Guideline 416)

This study is designed to assess the effects of a substance on male and female reproductive performance and the development of offspring over two generations.



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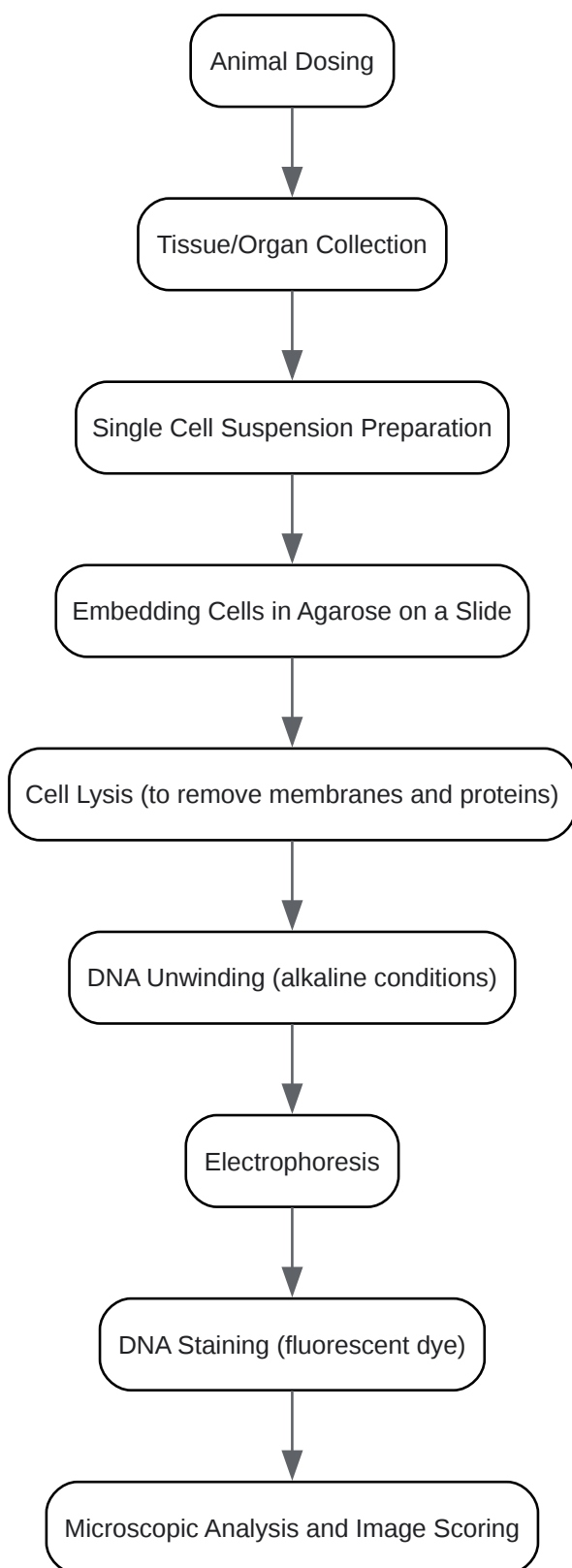
Workflow for a Two-Generation Reproductive Toxicity Study (OECD 416).

Methodology:

- **Animal Selection:** Typically, young adult rats are used.
- **Dose Groups:** At least three dose levels of the test substance and a control group are used.
- **Administration:** The substance is administered continuously, usually in the diet or drinking water.
- **F0 Generation:** Parental (F0) animals are dosed for a period before mating, during mating, and for females, throughout gestation and lactation.
- **F1 Generation:** Offspring (F1) are selected from each litter at weaning and are administered the test substance through to maturity, mating, and the production of the F2 generation.
- **Endpoints:** A wide range of endpoints are evaluated in both parents and offspring, including clinical observations, body weight, food consumption, mating performance, fertility, gestation length, parturition, litter size, pup viability, and growth. Gross and histopathological examinations of reproductive organs are also performed.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

In Vivo Comet Assay (OECD Guideline 489)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.



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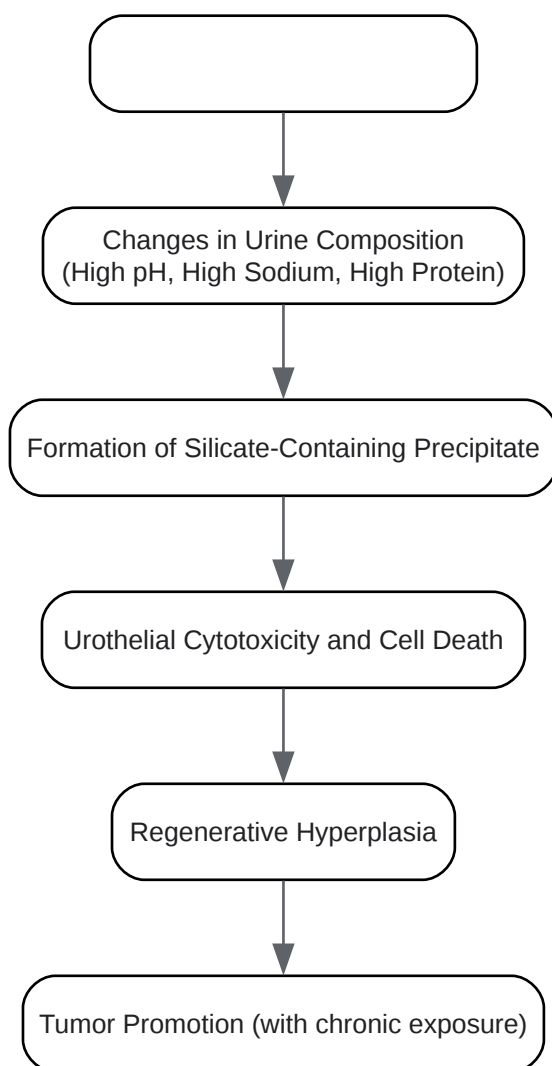
Workflow for the In Vivo Comet Assay.

Methodology:

- **Animal Treatment:** Animals, typically rodents, are dosed with the test substance.
- **Cell Isolation:** After a set exposure time, various tissues are collected, and single-cell suspensions are prepared.
- **Embedding:** The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- **Lysis:** The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
- **Alkaline Unwinding:** The DNA is exposed to an alkaline solution to unwind the DNA strands.
- **Electrophoresis:** An electric field is applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail."
- **Staining and Visualization:** The DNA is stained with a fluorescent dye and visualized under a microscope.
- **Scoring:** The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Signaling Pathways

The primary signaling pathway of toxicological relevance for saccharin is related to the urothelial cell proliferation observed in male rats at high doses. This is a non-genotoxic mechanism.



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Mechanism of Saccharin-Induced Urothelial Hyperplasia in Male Rats.

This pathway is initiated by high doses of sodium saccharin leading to changes in the urinary environment of male rats.[8] These changes promote the formation of a silicate-containing precipitate that is cytotoxic to the urothelial cells.[8] The resulting cell death triggers a regenerative hyperplastic response.[27][28][29] With chronic exposure, this sustained cell proliferation can act as a tumor promoter.[9][24] This mechanism is considered specific to male rats and not relevant to humans.[1][2]

Conclusion

The toxicological profile of **ammonium saccharin**, inferred from extensive studies on saccharin and its salts, demonstrates a low level of toxicity. The historical concerns regarding its carcinogenicity have been addressed by a thorough understanding of the species-specific, non-genotoxic mechanism of bladder tumor formation in male rats, which is not considered relevant to human health. Genotoxicity and reproductive and developmental toxicity studies have not revealed any significant concerns at doses relevant to human consumption.

Regulatory agencies, including EFSA and JECFA, have consistently affirmed the safety of saccharin and its salts, as reflected in the established ADI. The recent increase in the ADI by EFSA further supports the safety of these sweeteners. For researchers, scientists, and drug development professionals, **ammonium saccharin** can be considered a well-characterized compound with a low toxicological risk when used within the established regulatory limits.

This guide provides a comprehensive summary of the available data. However, it is important to note the limited number of studies conducted specifically on **ammonium saccharin**. Future research could focus on further delineating any subtle differences in the toxicological profile of **ammonium saccharin** compared to other saccharin salts.

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